1-Chloro-2,5-difluoro-4-nitrobenzene
Overview
Description
1-Chloro-2,5-difluoro-4-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups are mentioned, which can provide insights into the properties and reactivity of 1-Chloro-2,5-difluoro-4-nitrobenzene. For instance, compounds with chloro, fluoro, and nitro substituents on a benzene ring are known to be important in the synthesis of various heterocyclic compounds and have significant importance in drug discovery .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the immobilization of multireactive building blocks on polymer supports followed by substitution and cyclization reactions . Another approach includes the electrochemical reduction of nitrobenzene derivatives to produce different organic compounds . Although the specific synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene is not detailed, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 1-Chloro-2,5-difluoro-4-nitrobenzene would be characterized by the presence of electron-withdrawing groups such as chloro, nitro, and fluoro substituents. These groups would influence the electronic properties of the benzene ring and could affect the reactivity towards nucleophilic substitution reactions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include nucleophilic substitution reactions where the halogen substituent is activated towards attack due to the presence of electron-withdrawing groups . The nitro group can also undergo reduction reactions, as seen in the electrochemical reduction of nitrobenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2,5-difluoro-4-nitrobenzene would be influenced by its substituents. The presence of fluorine atoms would likely increase the compound's stability and resistance to nucleophilic attack, while the nitro group would contribute to its reactivity in reduction reactions . The chloro substituent would make the compound susceptible to further substitution reactions .
Scientific Research Applications
Synthesis of Novel Derivatives
1-Chloro-2,5-difluoro-4-nitrobenzene has been utilized in synthesizing new derivatives with potential applications. For example, Sipyagin et al. (2004) explored the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene. These derivatives were obtained through various nucleophilic substitution reactions and hold potential for further applications in heterocyclic chemistry (Sipyagin et al., 2004).
Microbial Degradation Studies
The compound has also been studied in the context of microbial degradation. Shah (2014) investigated the degradation of 1-chloro-4-nitrobenzene by a newly isolated bacterial strain, Pseudomonas acidovorans XII, demonstrating its potential use in bioremediation (Shah, 2014).
Chemical Reactions and Transformations
Blanksma and Fohr (2010) explored the reaction of 1-chloro-2-cyano-4-nitrobenzene with sodium glycolate and sodium glycerolate, leading to the replacement of the chlorine atom with various groups. This study highlights the chemical reactivity and potential applications in synthetic chemistry (Blanksma & Fohr, 2010).
Catalytic Synthesis Enhancements
The compound is also used in catalytic synthesis processes. For instance, Hui-ping (2005) reported the preparation of 1,2-dichloro-4-nitrobenzene by reacting 1-chloro-4-nitrobenzene with chlorine in a tower reactor. This method showed a higher yield compared to traditional flask reactors, indicating its efficiency in industrial applications (Hui-ping, 2005).
Electrochemical Applications
1-Chloro-2,5-difluoro-4-nitrobenzene is also relevant in the development of electrochemical sensors. Kingsford et al. (2018) designed an electrochemical sensor for 1-chloro-4-nitrobenzene using carbon nanohorns and β-cyclodextrin nanohybrids. This sensor showed high sensitivity and potential for environmental monitoring (Kingsford et al., 2018).
Crystallography and Molecular Studies
The compound has been studied for its crystallographic properties. Mossakowska and Wójcik (2007) analyzed the crystal structure of 1-chloro-2-nitrobenzene, providing insights into its molecular arrangement and potential implications for materials science (Mossakowska & Wójcik, 2007).
Isotopic Abundance Studies
Trivedi et al. (2016) explored the impact of biofield energy treatment on the isotopic abundance ratios in 1-chloro-3-nitrobenzene. This study contributes to understanding the altered isotope effects and its implications in various chemical and pharmaceutical processes (Trivedi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYPLNIBDKWIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577981 | |
Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,5-difluoro-4-nitrobenzene | |
CAS RN |
578-28-9 | |
Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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